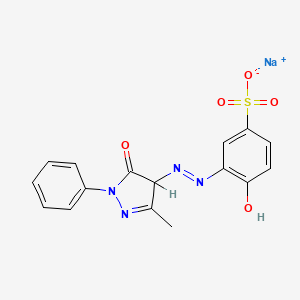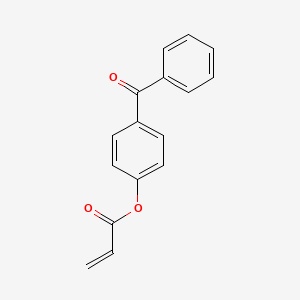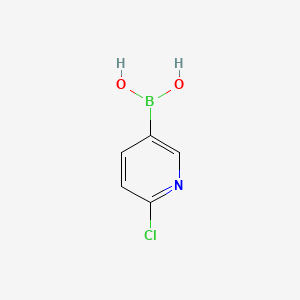
2-氯吡啶-5-硼酸
描述
2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.
科学研究应用
合成和交叉偶联反应
2-氯吡啶-5-硼酸及其衍生物已广泛应用于各种合成和交叉偶联反应中。例如,(二甲氧基和二卤代吡啶基)硼酸,包括2-氯吡啶-5-硼酸的衍生物,已被合成并用于Suzuki–Miyaura交叉偶联反应,以创建高度官能化的杂环吡啶衍生物。这些反应产生了新颖的化合物,如5H-吡咯并[2,3-b:4,5-b′]二吡啶环系统,展示了这些硼酸在复杂有机合成中的实用性 (Smith et al., 2008)。
荧光和传感应用
硼酸,包括2-氯吡啶-5-硼酸的衍生物,已被用于开发选择性荧光化学传感器。这些传感器可以检测各种生物活性物质,如碳水化合物、L-多巴胺、氟化物和离子,对诊断和疾病预防有重要贡献。这些传感器的机制通常涉及硼酸与二醇的相互作用形成环状结构,导致荧光性质的变化 (Huang et al., 2012)。
硼酸在生物医学应用中的应用
2-氯吡啶-5-硼酸衍生物是一类广泛应用于生物医学领域的硼酸化合物中的一部分。由于其独特的结构特征,这些化合物已被用于酶抑制、癌症治疗以及作为生物分子识别元素的研究。它们与生物重要的糖类相互作用的能力使它们在治疗开发和疾病检测中具有价值 (Yang et al., 2003)。
材料科学和自组装
在材料科学中,2-氯吡啶-5-硼酸的衍生物已被研究其自组装性能。例如,相关硼酸衍生物的钠盐已被研究其在创建环保型表面活性剂材料中的潜力,这些材料可以降解产生无害的硼酸。这些研究突显了它们在药物传递系统和其他制药应用中的潜在用途 (Roy et al., 2023)。
属性
IUPAC Name |
(6-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPNCXMYWRTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397214 | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-5-boronic acid | |
CAS RN |
444120-91-6 | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

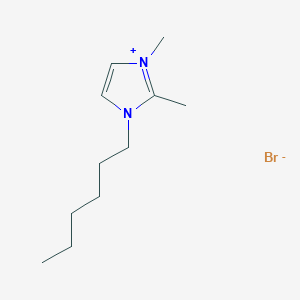
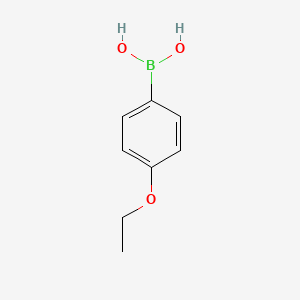
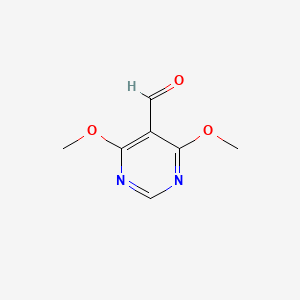
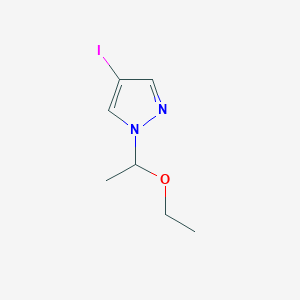
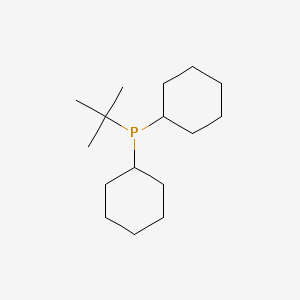
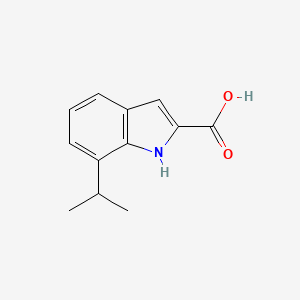
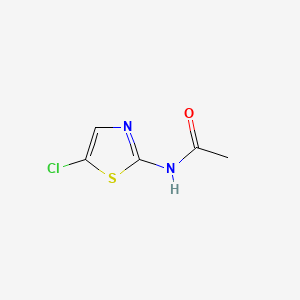
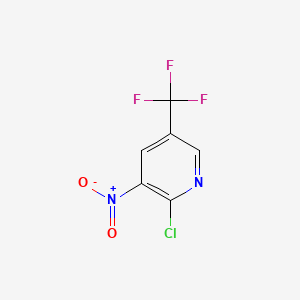
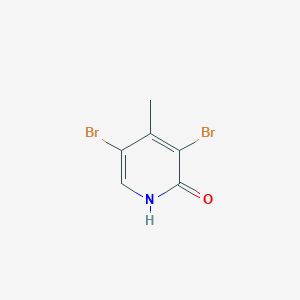
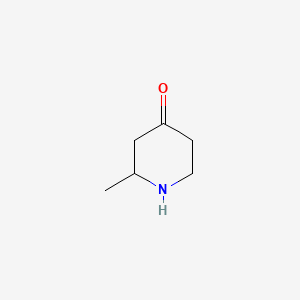
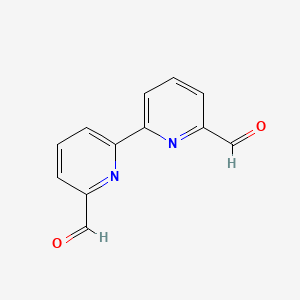
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
